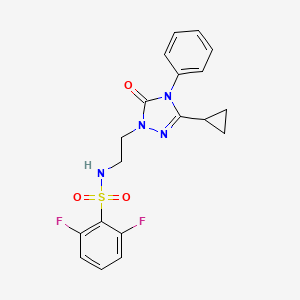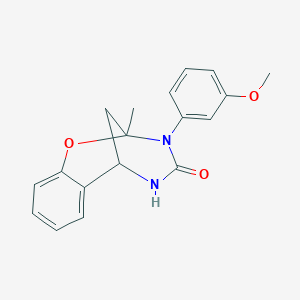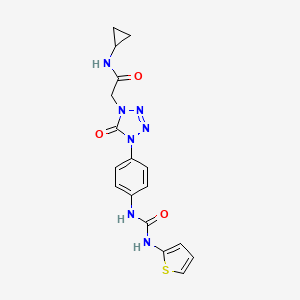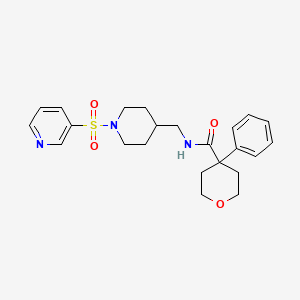![molecular formula C18H18BrN5O4 B2687222 2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid CAS No. 919023-71-5](/img/structure/B2687222.png)
2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrimido[2,1-f]purin-3(4H)-yl group, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA . The compound also contains a 4-bromophenyl group, which is a type of phenyl group substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrimido[2,1-f]purin-3(4H)-yl group and the 4-bromophenyl group. These groups would likely contribute to the overall stability and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is subjected. The presence of the bromine atom could make it susceptible to reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the types of atoms it contains would all influence its properties .Scientific Research Applications
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
One significant application of compounds similar to 2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid is in the synthesis of acyclic nucleoside and nucleotide analogs. These compounds are synthesized through reactions involving sodium acetate in acetic acid and various alkylation agents. The process yields N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, which are crucial for developing potential therapeutic agents due to their structural similarities with natural nucleosides and nucleotides (Janeba, Holý, & Masojídková, 2000).
Pharmacological Profile
Although specific information directly relating to the title compound's pharmacological profile was not found, research on structurally related compounds has been conducted to explore their inhibitory effects on enzymes like cyclo-oxygenase and 5-lipoxygenase. These studies aim to identify compounds with anti-inflammatory, analgesic, and other therapeutic properties without gastrointestinal damage, indicating potential areas of application for similar compounds in drug discovery and development (Laufer, Tries, Augustin, & Dannhardt, 1994).
Crystal Structure Analysis
Research involving the synthesis and crystal structure analysis of derivatives similar to the title compound provides insights into their potential applications in drug design and molecular modeling. Such studies can help in understanding the binding mechanisms of drugs to their target sites, thus aiding in the design of more effective therapeutic agents (Patel et al., 2022).
Environmental Friendly Drug Design
A green chemistry approach has been applied to design and discover analogues of common drugs, aiming to develop potential analgesic and antipyretic agents. This approach emphasizes environmental sustainability in the synthesis of new pharmaceutical compounds, suggesting that the title compound and its derivatives could be explored for similar purposes (Reddy, Reddy, & Dubey, 2014).
Future Directions
Properties
IUPAC Name |
2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O4/c1-10-7-22(12-5-3-11(19)4-6-12)17-20-15-14(23(17)8-10)16(27)24(9-13(25)26)18(28)21(15)2/h3-6,10H,7-9H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQJCAXCHILRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2687139.png)


![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide](/img/structure/B2687146.png)
![(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2687147.png)



![10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B2687153.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2687154.png)
![1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea](/img/structure/B2687157.png)


![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)
